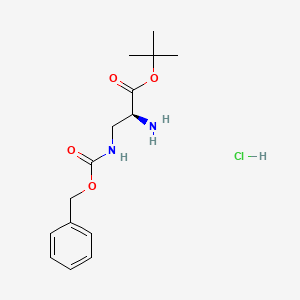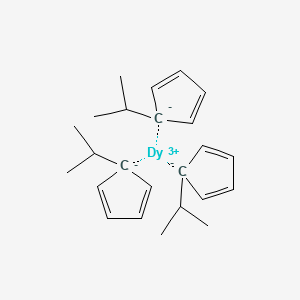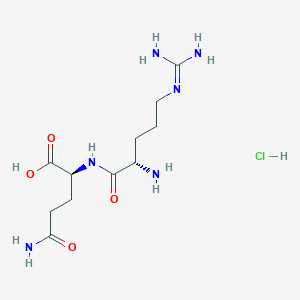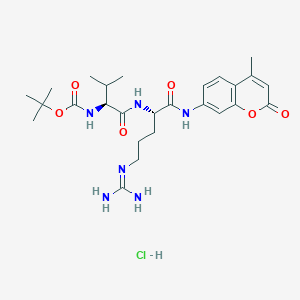
4-Bromo-3-fluoro-2-methylbenzaldehyde, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-2-methylbenzaldehyde is a chemical compound with the CAS Number: 1807174-19-1 . It has a molecular weight of 217.04 . It is a solid substance stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-fluoro-2-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-6 (4-11)2-3-7 (9)8 (5)10/h2-4H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Bromo-3-fluoro-2-methylbenzaldehyde is a solid substance . It is stored at temperatures between 2-8°C . The compound has a molecular weight of 217.04 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Bromo-3-fluoro-2-methylbenzaldehyde serves as a key intermediate in various synthetic routes for producing complex organic compounds. The substance's distinct halogenation pattern makes it a valuable precursor in the synthesis of specialized molecules. For instance, it has been employed in the development of fluorinated 1,5 – Benzothiazepines and Pyrazolines, showcasing its utility in creating compounds with potential medicinal applications (Jagadhani, S. G., Kundlikar, S. G., & Karale, B., 2015). Furthermore, its use in generating fluoro-substituted stilbenes underlines its significance in synthesizing anticancer analogues, indicating its potential in drug development (Lawrence, N. et al., 2003).
Analytical and Material Science
In analytical chemistry, 4-Bromo-3-fluoro-2-methylbenzaldehyde has been analyzed for its purity and impurities, which is crucial in pharmaceutical synthesis where impurity control is essential for ensuring the safety and efficacy of drug substances. This compound has been a subject of study for the separation of its regioisomers by advanced gas chromatography techniques, highlighting its role in refining analytical methodologies for complex organic substances (Shen, B. et al., 2016).
Molecular Structure and Properties
The crystal structure and vibrational spectra of related halogenated benzaldehydes have been extensively studied to understand their molecular properties and behaviors. Investigations into the structure, vibrational spectra, and theoretical simulations of compounds like 2-fluoro-4-bromobenzaldehyde provide deep insights into the effects of halogen atoms on molecular stability and reactivity. These studies employ advanced techniques like X-ray diffraction and density functional theory (DFT) simulations, contributing to the foundational knowledge required to manipulate these molecules for specific scientific applications (Tursun, Mahir et al., 2015).
Environmental and Biotechnological Applications
While specific studies on 4-Bromo-3-fluoro-2-methylbenzaldehyde in environmental or biotechnological applications were not found, related research indicates the broader relevance of halogenated benzaldehydes in these fields. For instance, the metabolism of halogenated compounds by certain fungi showcases the ecological and biotechnological significance of understanding and utilizing such chemicals, potentially guiding future research into bioremediation or biosynthesis processes involving halogenated aldehydes (Beck, H. et al., 2000).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMXMSWDKABEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)
![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)











